Dihydrohomofolic acid
Description
Historical Perspectives and Early Research on Folate Analogs in Biochemical Studies
The story of dihydrohomofolic acid is rooted in the broader history of folate research. The initial impetus for investigating folate metabolism was the quest to cure megaloblastic anemia. aacrjournals.org Folic acid was first isolated from spinach in 1941 and crystallized in 1943. aacrjournals.orgresearchgate.net It was soon discovered that folate is essential for the synthesis of DNA and RNA, processes critical for cell division. wikipedia.org This realization led to a pivotal, if tragic, observation: administering folic acid to children with acute lymphoblastic leukemia accelerated the disease. mdedge.com This finding sparked the revolutionary idea that blocking folate metabolism could inhibit the growth of rapidly dividing cancer cells. aacrjournals.orgmdedge.com
This paradigm shift gave birth to the field of antifolate research and the synthesis of the first folate antagonists. In the late 1940s, aminopterin, a direct analog of folic acid, was synthesized and used to induce the first-ever remissions in childhood leukemia, establishing that the disease was treatable with chemotherapy. wikipedia.orgnih.gov Aminopterin was soon followed by methotrexate (B535133), which differed only by the addition of a methyl group and was considered to have a more favorable therapeutic index. nih.gov The success of these "classical" antifolates spurred decades of research into creating and studying a wide array of other folate analogs, including this compound, to better understand folate-dependent enzymes and to develop novel therapeutic strategies. researchgate.net
This compound as a Structural Analog of Dihydrofolic Acid
This compound is a close structural relative of dihydrofolic acid (DHF), a natural intermediate in the folate metabolic cycle. medchemexpress.cnmedchemexpress.com DHF is formed from the reduction of dietary folic acid. nih.govontosight.ai The defining structural feature of this compound is the insertion of an additional methylene (B1212753) bridge (a single carbon atom) into the side chain that connects the pteridine (B1203161) ring to the p-aminobenzoylglutamic acid moiety. ontosight.ai This seemingly minor alteration distinguishes it as a "homo" analog and significantly influences its biochemical behavior and interaction with enzymes. ontosight.ai
| Property | Dihydrofolic Acid (DHF) | This compound |
|---|---|---|
| Chemical Formula | C19H21N7O6 | C20H23N7O6 |
| Molecular Weight | 443.41 g/mol | 457.44 g/mol |
| Key Structural Feature | Standard folate structure | Contains an additional methylene group in the side chain |
Fundamental Role in Folate Metabolism and Associated Biochemical Pathways
While not a natural metabolite, this compound directly engages with the central machinery of folate metabolism. Its primary interaction is with the enzyme dihydrofolate reductase (DHFR), the same enzyme that processes its natural counterpart, DHF. wikipedia.orgnih.gov
In the normal folate cycle, dihydrofolate reductase (DHFR) catalyzes the crucial reduction of dihydrofolate (DHF) to the biologically active coenzyme, tetrahydrofolate (THF). wikipedia.orgresearchgate.net This reaction is essential for regenerating the THF pool needed for various metabolic processes. researchgate.net Research has shown that this compound also serves as a substrate for DHFR, which reduces it to its corresponding active form, tetrahydrohomofolic acid. aacrjournals.orgpsu.edu This positions it directly within the DHF-THF interconversion cycle, where it can compete with or supplement the natural substrate, thereby influencing the downstream pathways that rely on activated folate cofactors.
The conversion of this compound to tetrahydrohomofolic acid allows it to participate in one-carbon metabolism. This complex network of reactions is responsible for transferring single-carbon units for the biosynthesis of essential molecules like purines (for DNA and RNA) and certain amino acids. e-dmj.orgtavernarakislab.grnih.gov The reduced derivatives of homofolic acid have been specifically studied for their effects on key enzymes within this network. For instance, polyglutamated forms of tetrahydrohomofolate have been shown to be potent inhibitors of thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), two critical enzymes in the synthesis of nucleotides. researchgate.net By acting on these enzymes, homofolate derivatives can disrupt DNA synthesis, a key focus of antifolate research.
Academic Positioning within Antifolate Research Paradigms
Within the scientific community, this compound is primarily valued as a research compound that helps to probe the mechanisms of antifolate action and resistance. medchemexpress.commedchemexpress.com Its unique interaction with DHFR provides a distinct model for comparison with classical antifolate drugs.
The primary distinction between this compound and classical antagonists like methotrexate lies in their fundamental interaction with dihydrofolate reductase (DHFR).
Methotrexate is a potent competitive inhibitor of DHFR. nih.govmedchemexpress.com By binding very tightly to the enzyme, it blocks the reduction of DHF to THF, leading to a depletion of active folates and the shutdown of DNA synthesis. nih.govmedchemexpress.com
This compound , in contrast, is a substrate for DHFR. The enzyme actively converts it into a reduced, active form (tetrahydrohomofolic acid). psu.edu
This difference forms the basis of a key research paradigm. Some cancer cells develop resistance to methotrexate by significantly increasing their production of the DHFR enzyme. psu.eduwikipedia.org In such methotrexate-resistant tumors, the high levels of DHFR can be exploited. These cells are selectively more sensitive to this compound because their elevated enzyme levels can more efficiently convert the compound into its cytotoxic, reduced metabolites. psu.eduscispace.com This concept, where a drug is activated by the very enzyme that confers resistance to another drug, represents an innovative strategy in chemotherapy research. psu.edu
Structure
2D Structure
Properties
CAS No. |
14866-11-6 |
|---|---|
Molecular Formula |
C20H23N7O6 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,13,22H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t13-/m0/s1 |
InChI Key |
VEBDSVCWCXWVOS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydrohomofolic acid; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Advanced Research Applications
Synthetic Routes and Methodologies for Dihydrohomofolic Acid and its Analogs
The synthesis of complex molecules like this compound and its analogs is a multi-step process that requires careful planning and execution. cognitoedu.org A synthetic route outlines the sequence of chemical reactions needed to convert simpler starting materials into the final target compound, detailing all intermediates and the specific reagents and conditions for each step. cognitoedu.org
While specific proprietary synthetic routes for this compound are not extensively detailed in publicly available literature, a plausible pathway can be constructed based on its chemical structure and established methods for synthesizing related folate analogs. The structure of this compound, 2-(4-(3-(2-amino-4-hydroxy-7,8-dihydropteridin-6-yl)propylamino)benzamido)pentanedioic acid, suggests a convergent synthesis involving the coupling of three key building blocks:
A substituted dihydropteridine ring.
A p-aminobenzoylglutamic acid moiety.
A three-carbon propylamino linker.
The synthesis would likely proceed through the formation of chemical intermediates. cognitoedu.org For instance, the p-aminobenzoylglutamic acid backbone could be coupled with a protected form of the three-carbon linker, followed by a final condensation reaction with the dihydropteridine component. The synthesis of related compounds like tetrahydrohomofolic acid has been documented, providing a foundation for developing methodologies for its dihydro counterpart. scispace.com The creation of analogs often involves modifying one of these building blocks, for example, by using a different amino acid in place of glutamic acid or altering the length of the linker.
Table 1: Plausible General Synthetic Strategy for this compound
| Step | Precursor 1 | Precursor 2 | Reaction Type | Product/Intermediate |
| 1 | p-Nitrobenzoyl chloride | L-Glutamic acid | Acylation | p-Nitrobenzoyl-L-glutamic acid |
| 2 | p-Nitrobenzoyl-L-glutamic acid | 3-Bromopropylamine (protected) | Nucleophilic Substitution | Protected p-nitrobenzoylglutamyl-propylamine conjugate |
| 3 | Intermediate from Step 2 | - | Reduction (of nitro group) | Protected p-aminobenzoylglutamyl-propylamine conjugate |
| 4 | 2-Amino-4-hydroxy-6-chloromethylpteridine | Intermediate from Step 3 | Nucleophilic Substitution | Protected this compound Analog |
| 5 | Protected this compound Analog | - | Deprotection & Dihydropteridine formation | This compound |
This table represents a generalized, plausible route based on known organic chemistry principles and syntheses of related folate analogs.
Stereochemical Considerations and Enantiomeric Purity in Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical synthesis, particularly for biologically active compounds. wikipedia.orguou.ac.in Chiral molecules can exist as enantiomers—non-superimposable mirror images that may exhibit significantly different biological activities. nih.govnih.gov The drug thalidomide (B1683933) is a well-known example where one enantiomer was therapeutic while the other was teratogenic. wikipedia.orguou.ac.in
This compound possesses a chiral center within its glutamic acid residue. In biological systems, the naturally occurring form of this amino acid is L-glutamic acid. Therefore, synthetic strategies must ensure the correct stereochemistry to produce the biologically relevant isomer. This is typically achieved through one of two approaches:
Chiral Starting Materials: The most straightforward method is to use an enantiomerically pure starting material, in this case, L-glutamic acid. This ensures that the desired stereochemistry is incorporated from the beginning of the synthetic sequence.
Stereoselective Synthesis: Advanced methods can create a specific stereoisomer from achiral or racemic precursors, although this is often more complex.
Once synthesized, determining the enantiomeric purity is crucial. thieme-connect.de The enantiomeric excess (ee) quantifies the purity, indicating how much of one enantiomer is present compared to the other. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this analysis. researchgate.netmdpi.com These specialized columns can separate the enantiomers, allowing for their quantification and the verification of the product's enantiomeric purity. mdpi.com The certainty of the potency and action of chiral drugs is directly limited by their enantiomeric purity. nih.gov
Advanced Derivatization Strategies for Analytical and Functional Studies
Chemical derivatization is a technique used to convert an analyte into a different chemical form (a derivative) to enhance its suitability for a particular analytical method. jfda-online.com This is often necessary for compounds that have poor detector sensitivity, low volatility, or poor chromatographic behavior. libretexts.orgresearch-solution.com For this compound, derivatization can improve detection limits and facilitate mechanistic studies.
The purification of this compound and its separation from structurally similar compounds is essential for obtaining accurate research data. Analytical and preparative chromatographic procedures have been developed to achieve complete separation of this compound from its fully reduced form, tetrahydrohomofolic acid. researchgate.net
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for this purpose. Because this compound is an ionizable compound containing carboxylic acid groups, controlling the mobile phase pH is critical for achieving good separation. biotage.com By adjusting the pH to be approximately two units below the pKa of the carboxylic acid groups, the molecule becomes protonated and less polar, leading to better retention and separation on a nonpolar stationary phase like C18. biotage.com
Table 2: Typical Conditions for RP-HPLC Separation of Folate Analogs
| Parameter | Description | Purpose |
| Stationary Phase | C18 (Octadecylsilane) | Provides a nonpolar surface for hydrophobic interactions. |
| Mobile Phase A | Aqueous Buffer (e.g., phosphate (B84403) or acetate) with pH modifier (e.g., formic acid, TFA) | Controls the ionization state of the analyte for optimal retention. biotage.com |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile (B52724), Methanol) | Elutes the analyte from the column. A gradient elution (increasing concentration of B) is common. nih.gov |
| Detection | UV-Vis Detector (e.g., at 280 nm) | Quantifies the analyte based on its absorbance of ultraviolet light. academicjournals.org |
These methods allow for the effective separation of this compound from precursors, byproducts, its oxidized form (homofolic acid), and its reduced form (tetrahydrohomofolic acid), ensuring the purity of the compound for subsequent experiments. researchgate.net
To trace the behavior of this compound in complex biological systems and to improve detection sensitivity, fluorescent and isotope-labeled derivatives are synthesized.
Fluorescent Labeling: This involves covalently attaching a fluorophore (a fluorescent molecule) to the analyte. nih.gov The resulting derivative can be detected with extremely high sensitivity using fluorescence detectors. libretexts.org Reagents such as dansyl chloride or N-hydroxysuccinimide (NHS) esters of dyes like Cy3 and Cy5 can be used to target the primary amine on the pteridine (B1203161) ring or the carboxylic acid groups of the glutamate (B1630785) moiety. medchemexpress.comresearchgate.nettcichemicals.com These labeled molecules are invaluable for applications in fluorescence microscopy and high-sensitivity chromatographic analysis. medchemexpress.comnih.gov
Isotope Labeling: In this technique, one or more atoms in the molecule are replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govnih.gov The resulting isotopically labeled compound is chemically identical to the unlabeled version but has a higher mass, making it distinguishable by mass spectrometry (MS). nih.gov These labeled compounds are ideal internal standards for quantitative MS-based assays, as they behave identically to the analyte during sample preparation and analysis, correcting for any sample loss. nih.gov They are also powerful tools in mechanistic studies to trace the metabolic fate of the compound in vivo. nih.gov For example, deuterated versions of related folate compounds, such as Leucovorin-d₄, are used in research. medchemexpress.com
To ensure that a derivatization reaction is effective and reliable for analytical purposes, the reaction conditions must be carefully optimized. nih.gov The goal is to achieve a reaction that is rapid, complete (high-yield), and produces a single, stable derivative without degrading the original analyte. jfda-online.com
Key parameters that are typically optimized include:
Reagent and Catalyst: Selecting the most effective derivatizing agent for the target functional group (e.g., esterification for carboxylic acids, acylation for amines). jfda-online.comlibretexts.org
Reaction Temperature: Balancing reaction rate with the thermal stability of the analyte and the derivative.
Reaction Time: Ensuring the reaction proceeds to completion without allowing for the formation of degradation byproducts.
Reagent Concentration: Using a sufficient excess of the derivatizing reagent to drive the reaction to completion. nih.gov
Experimental design methodologies, such as full factorial or D-optimal designs, can be employed to efficiently study the effects of multiple parameters simultaneously and identify the optimal conditions for derivatization. nih.gov For instance, an artificial neural network combined with a genetic algorithm has been used to optimize derivatization conditions to achieve high sensitivity. nih.gov
Table 3: Parameters for Optimization of a Derivatization Reaction
| Parameter | Rationale for Optimization | Example Application (this compound) |
| Derivatizing Reagent | Maximize reaction efficiency and detector response. | Using a fluorescently tagged esterifying agent for the two carboxylic acid groups to enhance fluorescence detection. |
| Solvent | Ensure solubility of all reactants and facilitate the reaction. | Using an aprotic solvent like acetonitrile or DMF. research-solution.com |
| Temperature | Increase reaction rate without causing degradation. | Testing a range from room temperature to 60°C. research-solution.com |
| Time | Achieve maximum yield. | Monitoring product formation over time (e.g., 15-60 minutes) to find the plateau. nih.gov |
| Catalyst | Speed up the reaction under mild conditions. | Using a catalyst like DMAP for acylation reactions. nih.gov |
By fine-tuning these conditions, researchers can develop robust and sensitive analytical methods for the precise quantification and study of this compound in various research applications.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of dihydrohomofolic acid is intrinsically linked to its three primary structural components: the pteridine (B1203161) ring, the p-aminobenzoylglutamate moiety, and the methylene (B1212753) bridge extension that characterizes it as a "homo" analog of dihydrofolic acid.
The pteridine ring is a critical pharmacophore for DHFR inhibitors, responsible for key interactions within the enzyme's active site. For antifolates in general, the 2,4-diaminopteridine scaffold is a well-established feature for potent inhibition. Modifications to this ring system can significantly impact binding affinity. For instance, the substitution at the 2 and 4 positions is paramount for mimicking the binding of the natural substrate, dihydrofolate. The 2,4-diamino-substituted pyrimidine ring is a core structure in many DHFR inhibitors.
While specific studies on pteridine ring modifications of this compound are not extensively detailed, general principles from other antifolates suggest that alterations to the substitution pattern or the heterocyclic core would drastically affect its inhibitory activity. For example, replacing the amino groups with hydroxyl groups would likely diminish its binding affinity significantly.
Table 1: Representative Impact of Pteridine Ring Modifications on DHFR Inhibition (Generalized from Antifolate SAR)
| Modification | Position | General Effect on DHFR Inhibition |
| Substitution of 4-amino group with hydroxyl | 4 | Significant decrease |
| Introduction of a methyl group | N-10 | Can increase affinity (e.g., methotrexate) |
| Replacement of pteridine with quinazoline | Core | Can retain or improve activity |
Note: This table is illustrative and based on general SAR principles of antifolates, as specific data for this compound is limited.
The p-aminobenzoylglutamate portion of this compound plays a crucial role in molecular recognition and binding to DHFR. The glutamate's carboxyl groups form ionic interactions with conserved basic residues, such as arginine, in the active site of DHFR. These interactions are vital for anchoring the inhibitor within the enzyme.
The aromatic ring of the p-aminobenzoyl group contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues in the active site. The amide linkage between the p-aminobenzoic acid and glutamate (B1630785) is also essential for maintaining the correct orientation of the glutamate moiety for optimal interaction. Any modification that alters the charge, size, or hydrogen-bonding capacity of this moiety is expected to have a profound effect on the inhibitory potency.
This compound is distinguished from dihydrofolic acid by an additional methylene group in the side chain, which elongates the bridge between the pteridine ring and the p-aminobenzoyl moiety. This seemingly minor extension can alter the flexibility and conformation of the molecule, potentially affecting how it fits into the DHFR active site. The elongation of the side chain can influence the positioning of the pteridine ring and the glutamate tail within the binding pocket, which may lead to altered binding kinetics and inhibitory efficacy compared to its parent compound.
Further elongation or the introduction of substitutions on this side chain would likely have significant consequences for biological activity. For instance, increasing the length of the carbon chain could introduce steric hindrance or, conversely, allow for new favorable interactions with the enzyme.
Table 2: Predicted Effects of Side Chain Modifications on this compound Efficacy
| Modification | Predicted Effect on DHFR Binding | Rationale |
| Further elongation (e.g., dihomo, trihomo) | Likely decrease | Potential for steric clash and suboptimal positioning of key binding groups. |
| Introduction of bulky substituents | Significant decrease | Steric hindrance within the binding pocket. |
| Introduction of polar groups | Variable | Could either form new favorable interactions or disrupt existing hydrophobic interactions. |
Note: This table presents predicted outcomes based on general principles of enzyme-inhibitor interactions, pending specific experimental data on this compound analogs.
Rational Design and Synthesis of this compound Analogs with Modified Activities
The rational design of this compound analogs aims to enhance its therapeutic properties, such as increased potency, selectivity for target enzymes (e.g., microbial vs. human DHFR), or improved pharmacokinetic profiles. This process is guided by the SAR principles discussed above and often employs computational modeling to predict the effects of structural modifications.
The synthesis of such analogs typically involves multi-step organic chemistry procedures. For instance, creating analogs with modified pteridine rings would require the synthesis of novel heterocyclic precursors. Modifications to the p-aminobenzoylglutamate moiety might involve coupling different amino acids or substituted benzoic acids. The synthesis of side-chain-modified analogs would necessitate the development of novel linker chemistries.
Comparative SAR Analysis with Related Antifolate Compounds for Mechanistic Understanding
A comparative analysis of the SAR of this compound with other antifolates, such as methotrexate (B535133) and aminopterin, provides valuable insights into the mechanistic details of DHFR inhibition. Methotrexate, for example, features a 4-amino group on the pteridine ring and an N-10 methyl group, both of which contribute to its high affinity for DHFR.
By comparing the structural differences and corresponding inhibitory activities, researchers can deduce the importance of specific functional groups and conformational features. For example, the absence of the N-10 methyl group in this compound compared to methotrexate likely results in a different binding mode and potency. Understanding these subtle differences is key to developing a comprehensive picture of how these inhibitors function at a molecular level and can guide the design of new therapeutic agents with improved properties.
Table 3: Comparison of Key Structural Features and DHFR Inhibition of Selected Antifolates
| Compound | Key Structural Features | Relative DHFR Inhibition |
| Dihydrofolic Acid | 4-oxo, N-10 formyl (substrate) | N/A (Substrate) |
| Aminopterin | 4-amino | High |
| Methotrexate | 4-amino, N-10 methyl | Very High |
| This compound | 4-oxo, elongated side chain | Moderate (Inhibitor) |
Note: The relative inhibition levels are generalized for comparative purposes.
Preclinical Investigation in Experimental Biological Models
In Vitro Studies in Cell Culture Systems
In vitro research has been fundamental in characterizing the cellular response to Dihydrohomofolic acid, focusing on its antiproliferative effects, biochemical impact, and mechanisms of cellular resistance.
Growth Inhibition and Antiproliferative Effects in Established Cell Lines
This compound functions as an antifolate, a class of compounds known to inhibit the proliferation of rapidly dividing cells, such as cancer cells. As an inhibitor of dihydrofolate reductase (DHFR), it disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides required for DNA synthesis and repair. This inhibition leads to the arrest of cell division and proliferation.
While specific IC50 values (the concentration required to inhibit the growth of 50% of cells) for this compound across a wide range of established cell lines are not extensively detailed in currently available literature, its activity has been noted, particularly in leukemia cell lines like L1210. The antiproliferative effect is a hallmark of DHFR inhibitors, and the potency of these agents can vary significantly based on the specific cell line and its metabolic characteristics.
Reversal of Antifolate Activity by Exogenous Folate Metabolites
The cytotoxic effects of antifolates that target dihydrofolate reductase can typically be reversed or "rescued" by providing cells with reduced folate metabolites that are downstream of the enzymatic block. The growth inhibition induced by this compound can be circumvented by the addition of folinic acid (leucovorin) to the culture medium. Folinic acid is a 5-formyl derivative of tetrahydrofolic acid and does not require reduction by DHFR to participate in the synthesis of nucleotides.
Furthermore, supplying the key products of the folate pathway, such as thymidine (B127349) and a purine (B94841) source like hypoxanthine, can also rescue cells from the antiproliferative effects of DHFR inhibitors. This rescue demonstrates that the primary mechanism of cytotoxicity is the depletion of nucleic acid precursors.
Biochemical Consequences in Cellular Folate Pools and Nucleic Acid Precursor Synthesis
The primary biochemical consequence of this compound activity within a cell is the inhibition of dihydrofolate reductase. This enzyme is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF), which is produced during the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).
By inhibiting DHFR, this compound leads to two major biochemical shifts:
Depletion of Reduced Folate Pools: The intracellular pool of THF and its derivatives (e.g., 5,10-methylenetetrahydrofolate, 10-formyltetrahydrofolate) is depleted.
Inhibition of Nucleic Acid Precursor Synthesis: The lack of necessary THF cofactors directly impairs the de novo synthesis of dTMP and purine nucleotides. The inhibition of dTMP synthesis, a rate-limiting step for DNA replication, is a critical outcome leading to "thymineless death" in proliferating cells. This disruption halts DNA synthesis and, consequently, cell division.
Mechanisms of Resistance to this compound in Cultured Cells
Cancer cells can develop resistance to antifolate drugs through various mechanisms. While specific studies detailing resistance to this compound are limited, the mechanisms are expected to be similar to those observed with other DHFR inhibitors like methotrexate (B535133). Potential mechanisms include:
Increased DHFR Expression: Amplification of the DHFR gene, leading to overproduction of the target enzyme, can overwhelm the inhibitory capacity of the drug. It has been suggested that this compound might be effective against tumors where resistance to methotrexate is associated with high levels of DHFR.
Mutations in the DHFR Enzyme: Structural changes in the DHFR enzyme can reduce its binding affinity for the inhibitor, rendering the drug less effective.
Impaired Drug Transport: Reduced influx or increased efflux of the antifolate agent can lower its intracellular concentration to sub-therapeutic levels.
Defective Polyglutamylation: Some antifolates require the addition of glutamate (B1630785) residues to be retained within the cell. Impaired activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to resistance.
Ex Vivo and Animal Model Characterization of Antifolate Activity
The evaluation of this compound in animal models has provided crucial insights into its therapeutic potential and efficacy against malignant cells in vivo.
Assessment of Antitumor Activity in Murine Leukemia Models and Other Preclinical Cancer Models
Studies have demonstrated the antitumor activity of this compound in murine leukemia models. Research involving L1210 leukemia and a methotrexate-resistant subline, L1210/FR-8, has been particularly informative.
The antitumor effect of this compound was found to be comparable to that of its fully reduced counterpart, Tetrahydrohomofolic acid. Notably, this compound showed efficacy against the methotrexate-insensitive L1210/FR-8 cell line, suggesting it could have a role in treating tumors that have developed resistance to classical antifolates.
The mechanism of action in vivo appears to be dependent on dihydrofolate reductase. When tumor-bearing mice were pretreated with methotrexate, a potent DHFR inhibitor, the antitumor activity of reduced homofolates was diminished. This finding indicates that a sufficient level of active DHFR is likely necessary for the cytotoxic action of these compounds, possibly through metabolic conversion.
Interestingly, reduced homofolates were observed to be less effective against the parent L1210 leukemia line compared to the methotrexate-resistant L1210/FR-8 line under normal dietary conditions. However, this difference in efficacy was mitigated when the mice were maintained on a folate-deficient diet, suggesting that the host's folate status can significantly influence the therapeutic response to these agents.
| Compound | Leukemia Model | Key Finding |
| This compound | L1210 | Antitumor activity observed. |
| This compound | L1210/FR-8 (MTX-Resistant) | Activity is comparable to Tetrahydrohomofolic acid and effective against this resistant line. |
| Reduced Homofolates | L1210/FR-8 (MTX-pretreated) | Antitumor activity was decreased, suggesting dependence on DHFR. |
| Reduced Homofolates | L1210 vs. L1210/FR-8 | More effective against L1210/FR-8; efficacy became comparable on a folate-deficient diet. |
Impact on Dihydrofolate Reductase Levels and Folate Pools in Animal Tissues
General studies on folate metabolism have shown that dietary folate deficiency can significantly reduce folate pools, particularly 5-methyltetrahydrofolate (5-CH3-THF). Conversely, supplementation with folic acid can increase these pools. However, the distinct effects of this compound on the intricate balance and tissue-specific distribution of different folate forms, such as tetrahydrofolate (THF), 5,10-methylenetetrahydrofolate, and 10-formyltetrahydrofolate, have not been documented in the reviewed literature.
Pharmacologic Aspects in Animal Studies (e.g., plasma half-life)
Detailed pharmacokinetic parameters for this compound in animal models, including its plasma half-life, absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly accessible scientific research. Pharmacokinetic studies are crucial for understanding the therapeutic potential of a compound, as they determine the concentration and duration of its presence in the body. For antifolates, these parameters can vary significantly based on their chemical structure, lipophilicity, and interaction with transport proteins. Without specific studies on this compound, its pharmacokinetic profile in animals remains uncharacterized.
Influence of Dietary Folate Status on this compound Efficacy in Animal Models
The efficacy of antifolate drugs can be significantly influenced by the dietary folate status of the animal. In principle, a low-folate diet could potentiate the effects of a DHFR inhibitor, as the cells would have lower baseline levels of reduced folates. Conversely, a high-folate diet, particularly one rich in folic acid, might counteract the inhibitory effects by competing for the active site of DHFR or by providing an alternative source for the replenishment of the folate pool.
However, specific experimental data from animal models that systematically evaluate how varying dietary folate levels modulate the efficacy of this compound are not available in the current body of scientific literature. Such studies would be essential to understand the potential interactions between diet and the therapeutic application of this compound.
Cross-Resistance Patterns in Animal Models of Acquired Antifolate Resistance
Acquired resistance to antifolate drugs is a significant challenge in chemotherapy and is often multifactorial. Common mechanisms include mutations in the DHFR gene that reduce drug binding affinity, amplification of the DHFR gene leading to enzyme overproduction, and alterations in drug transport mechanisms.
While extensive research exists on cross-resistance patterns for classical antifolates like methotrexate, there is a lack of specific data pertaining to this compound. Studies investigating whether cell lines or animal models with acquired resistance to methotrexate or other antifolates exhibit cross-resistance to this compound have not been identified. Understanding these patterns is critical for positioning a new antifolate agent in a clinical context and for designing strategies to overcome existing resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Dihydrohomofolic Acid in biological matrices?
- Methodological Guidance : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used due to its sensitivity and specificity. Ensure calibration standards are prepared in a matrix matching the sample to account for interference. Pre-treatment steps, such as protein precipitation or solid-phase extraction, may improve recovery rates .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Storage Protocols : Store in airtight, light-resistant containers at -20°C or lower. Stability tests indicate degradation occurs at room temperature within 48 hours, particularly in aqueous solutions. Long-term storage requires desiccated conditions to prevent hydrolysis .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Safety Measures : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists. Avoid inhalation by working in a fume hood. Contaminated clothing must be washed before reuse .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory data on this compound’s metabolic pathways?
- Experimental Design :
- Controlled Variables : Standardize cell lines or animal models to reduce interspecies variability.
- Validation Techniques : Use isotopic labeling (e.g., ¹⁴C or ³H) to trace metabolic intermediates.
- Data Reconciliation : Cross-validate findings with orthogonal methods (e.g., enzyme inhibition assays vs. transcriptomic analysis). Contradictions may arise from differences in cofactor availability or pH-dependent enzyme activity .
Q. What methodologies are effective for isolating and characterizing degradation byproducts of this compound?
- Analytical Workflow :
Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions.
Chromatographic Separation : Use ultra-HPLC (UHPLC) with high-resolution MS for peak resolution.
Structural Elucidation : Employ nuclear magnetic resonance (NMR) for unknown byproducts. Purity thresholds for byproducts should be ≥95% to confirm identity .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound’s role in folate metabolism?
- Framework Application :
- Feasibility : Ensure access to validated assay kits for measuring folate intermediates.
- Novelty : Investigate understudied interactions, such as this compound’s modulation of mitochondrial folate transporters.
- Ethical : Use in vitro models (e.g., human hepatocyte cultures) to minimize animal testing.
- Relevance : Link findings to clinical applications, such as antifolate drug resistance .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound in enzyme inhibition assays?
- Resolution Strategies :
- Experimental Replication : Repeat assays under identical conditions (pH, temperature, buffer composition).
- Meta-Analysis : Compare datasets from peer-reviewed studies to identify outliers. Discrepancies may stem from variations in enzyme sources (recombinant vs. native) or assay duration .
Safety and Compliance
Q. What are the regulatory requirements for disposing of this compound waste in academic laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
